molecular formula C10H11BrFN B13547103 3-(3-Bromo-4-fluorobenzyl)azetidine

3-(3-Bromo-4-fluorobenzyl)azetidine

Cat. No.: B13547103
M. Wt: 244.10 g/mol
InChI Key: ODMZVYXDCJISMV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrFN It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorobenzyl)azetidine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

    Cycloaddition: Catalysts such as palladium or copper complexes in toluene or acetonitrile

Major Products Formed

    Nucleophilic Substitution: Formation of substituted azetidines.

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of open-chain amines.

    Cycloaddition: Formation of larger ring systems

Scientific Research Applications

3-(3-Bromo-4-fluorobenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidine is primarily driven by its ability to undergo nucleophilic substitution and cycloaddition reactions. The presence of the bromine and fluorine atoms in the benzyl group enhances its reactivity towards nucleophiles and electrophiles. The azetidine ring strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its azetidine ring structure provides a balance between ring strain and stability, making it a valuable intermediate in various chemical reactions and applications .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrFN/c11-9-4-7(1-2-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2

InChI Key

ODMZVYXDCJISMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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